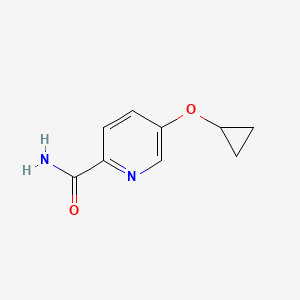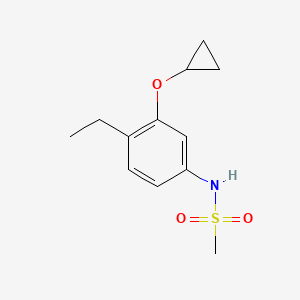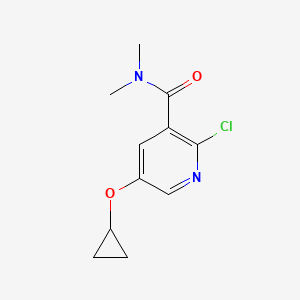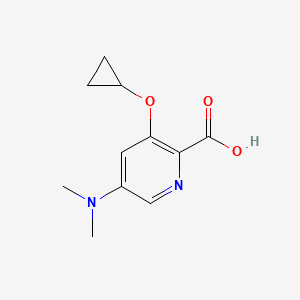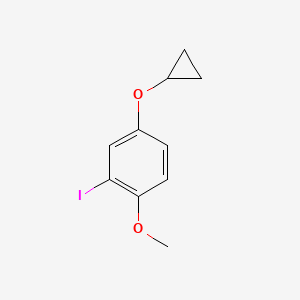
4-Cyclopropoxy-2-iodo-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-iodo-1-methoxybenzene is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-2-iodo-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-cyclopropoxy-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Análisis De Reacciones Químicas
4-Cyclopropoxy-2-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the iodine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-iodo-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-iodo-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic iodine atom can form covalent bonds with nucleophilic sites on biological molecules, leading to various biochemical effects. The cyclopropoxy and methoxy groups can also influence the compound’s reactivity and binding affinity to specific molecular targets.
Comparación Con Compuestos Similares
4-Cyclopropoxy-2-iodo-1-methoxybenzene can be compared with other similar compounds, such as:
4-Cyclopropyl-2-iodo-1-methoxybenzene: This compound has a cyclopropyl group instead of a cyclopropoxy group, which can affect its chemical reactivity and biological activity.
4-Cyclopropyl-1-iodo-2-methoxybenzene:
Propiedades
Fórmula molecular |
C10H11IO2 |
|---|---|
Peso molecular |
290.10 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-iodo-1-methoxybenzene |
InChI |
InChI=1S/C10H11IO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3 |
Clave InChI |
BDYOGDVDKXSEMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


